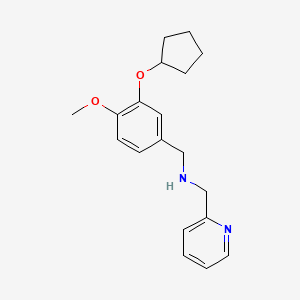
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone, also known as PPM, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. PPM is a small molecule that has a unique structure, which makes it an interesting target for synthesis and investigation.
Wirkmechanismus
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the reuptake of dopamine, (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling and neurotransmission, as well as increased locomotor activity and reward-related behaviors in animal models. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has several advantages for use in lab experiments, including its high affinity for the dopamine transporter, its ability to increase dopamine signaling and neurotransmission, and its potential use as a molecular probe for imaging the dopamine transporter in vivo. However, (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone also has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Zukünftige Richtungen
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone, including the development of new drugs for the treatment of dopamine-related disorders, the investigation of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone as a molecular probe for imaging the dopamine transporter in vivo, and the exploration of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone's potential use as a neuroprotective agent in Parkinson's disease. Other future directions for research include the investigation of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone's effects on other neurotransmitter systems, as well as its potential use in other scientific research fields such as medicinal chemistry and drug discovery.
Synthesemethoden
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone can be synthesized using various methods, including the Grignard reaction, Suzuki coupling, and Stille coupling. The Grignard reaction involves the reaction of phenylmagnesium bromide with pyrazine-2-carboxaldehyde, followed by the addition of piperidine-4-carboxylic acid chloride. The Suzuki coupling method involves the reaction of pyrazine-2-boronic acid with phenylpiperidine, followed by the addition of methanone. The Stille coupling method involves the reaction of pyrazine-2-stannane with phenylpiperidine, followed by the addition of methanone. The yield and purity of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new drugs for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been investigated for its potential use as a molecular probe for imaging the dopamine transporter in vivo.
Eigenschaften
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(15-12-17-8-9-18-15)19-10-6-14(7-11-19)13-4-2-1-3-5-13/h1-5,8-9,12,14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBPNCKCPMHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)


![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)


![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)


![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)
